molecular formula C9H9O5- B13747715 5-Carboxy-2,3-dimethoxyphenolate

5-Carboxy-2,3-dimethoxyphenolate

Cat. No.: B13747715
M. Wt: 197.16 g/mol
InChI Key: WFIBQVFJXGQICQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carboxy-2,3-dimethoxyphenolate is an aromatic compound with a carboxyl group and two methoxy groups attached to a phenolate ring

Preparation Methods

The synthesis of 5-Carboxy-2,3-dimethoxyphenolate can be achieved through several routes. One common method involves the reaction of 2,3-dimethoxyphenol with a carboxylating agent under specific conditions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. For example, the process for the preparation of similar compounds like 5-carboxyphthalide involves adding terephthalic acid to fuming sulfuric acid containing at least 20% of SO3, followed by the addition of formaldehyde and heating the mixture at a temperature of 120-145°C .

Chemical Reactions Analysis

5-Carboxy-2,3-dimethoxyphenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-Carboxy-2,3-dimethoxyphenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Carboxy-2,3-dimethoxyphenolate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .

Comparison with Similar Compounds

5-Carboxy-2,3-dimethoxyphenolate can be compared with other similar compounds such as:

    Protocatechuate: Another aromatic compound with similar functional groups but different substitution patterns.

    5-Carboxy-2-hydroxymuconate-6-semialdehyde: A compound involved in the degradation of aromatic compounds.

    5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: A coordination compound with unique structural properties .

Properties

IUPAC Name

5-carboxy-2,3-dimethoxyphenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIBQVFJXGQICQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9O5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.